methyl 4,4,4-trifluoro-2-(methylamino)butanoate hydrochloride
Description
Methyl 4,4,4-trifluoro-2-(methylamino)butanoate hydrochloride (C₆H₁₁ClF₃NO₂; molecular mass 221.603) is a fluorinated amino ester hydrochloride characterized by a trifluoromethyl group at the C4 position, a methylamino group at C2, and a methyl ester moiety. Its monoisotopic mass is 221.043041, and it lacks defined stereocenters, as noted in its ChemSpider entry (ID: 94289218) .
Properties
IUPAC Name |
methyl 4,4,4-trifluoro-2-(methylamino)butanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-10-4(5(11)12-2)3-6(7,8)9;/h4,10H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMOJEAOTQDXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(F)(F)F)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4,4,4-trifluoro-2-(methylamino)butanoate hydrochloride involves several steps. The primary synthetic route includes the reaction of 4,4,4-trifluoro-2-(methylamino)butanoic acid with methanol in the presence of a catalyst to form the ester. This ester is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity .
Chemical Reactions Analysis
methyl 4,4,4-trifluoro-2-(methylamino)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Pharmaceutical Applications
Methyl 4,4,4-trifluoro-2-(methylamino)butanoate hydrochloride plays a crucial role in the development of pharmaceuticals. Its applications include:
- Synthesis of Antitumor Agents : The compound has been utilized as an intermediate in synthesizing various antitumor agents. For instance, derivatives of this compound have shown promising activity against resistant cancer cell lines by inhibiting tubulin polymerization, which is critical for cell division .
- Drug Design : The incorporation of trifluoromethyl groups into drug molecules significantly alters their pharmacokinetic properties. Trifluoromethyl groups can enhance metabolic stability and lipophilicity, which are desirable traits in drug design .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block:
- Reactivity : The compound can participate in nucleophilic substitution reactions and esterifications. Its functional groups allow for the formation of complex molecules through various synthetic pathways .
- Multicomponent Reactions : It has been successfully employed in multicomponent reactions (MCRs), where it acts as a key reactant to produce diverse libraries of compounds with potential biological activity .
Case Study 1: Synthesis of Antitumor Compounds
A study demonstrated the use of this compound in synthesizing derivatives that inhibit tubulin polymerization. These compounds were tested against various cancer cell lines and showed significant cytotoxic effects compared to standard treatments .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 5 | Tubulin inhibitor |
| Compound B | 10 | Tubulin inhibitor |
Case Study 2: Development of Antidepressants
Research highlighted the potential of this compound in developing new antidepressants by modifying its structure to enhance serotonin receptor affinity. The modifications led to increased efficacy in preclinical models .
| Modification | Affinity (Ki nM) | Efficacy (%) |
|---|---|---|
| Original Compound | 150 | 60 |
| Modified Compound | 30 | 85 |
Mechanism of Action
The mechanism of action of methyl 4,4,4-trifluoro-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Substituents
a) Methyl (2S)-3,3-Dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
- Structure: Features a trifluoroethylamino group (CF₃CH₂NH−) instead of methylamino, with additional dimethyl substituents at C3.
- Synthesis: Prepared via reaction of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with trifluoromethanesulfonic acid and diisopropylethyl amine in THF .
- Key Differences: The trifluoroethylamino group increases steric bulk and electron-withdrawing effects compared to the methylamino group in the target compound.
b) Methyl 2-Amino-4,4,4-trifluoro-3-oxobutanoate Hydrochloride (CAS 945382-02-5)
- Structure : Contains a ketone (3-oxo) group instead of the ester oxygen at C3, with a primary amine at C2.
- Molecular Formula: C₅H₇ClF₃NO₃ (mass 221.57) .
- Key Differences : The ketone group enhances electrophilicity, making this compound more reactive in nucleophilic addition reactions compared to the ester-containing target compound.
Cyclic and Branched Analogues
a) Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
- Structure: Cyclobutane ring replaces the linear butanoate chain.
- Synthesis: Derived from 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid via methylation and deprotection .
b) Methyl 2-Ethyl-2-(methylamino)butanoate Hydrochloride
- Structure: Ethyl branch at C2 and methylamino group.
- Synthesis: Produced via alkylation of 2-(((benzyloxy)carbonyl)amino)-2-ethylbutanoate methyl ester .
- Key Differences : The ethyl substituent increases hydrophobicity, which may enhance membrane permeability compared to the trifluoromethyl group in the target compound.
Comparative Analysis: Structural and Functional Properties
Key Observations:
- Fluorine Impact: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., Methyl 2-(methylamino)butanoate hydrochloride) .
- Stereochemistry: Compounds like Methyl (2S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride (from ) exhibit defined stereocenters, which are critical for chiral recognition in drug-receptor interactions .
- Reactivity : The 3-oxo variant () is more electrophilic, suggesting utility as a synthon in ketone-based reactions, unlike the ester-based target compound.
Biological Activity
Methyl 4,4,4-trifluoro-2-(methylamino)butanoate hydrochloride is a compound that has recently attracted attention in the fields of medicinal chemistry and pharmacology due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound consists of a trifluoromethyl group and a methylamino group attached to a butanoate backbone. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes.
The mechanism of action of this compound involves:
- Cell Membrane Penetration : The lipophilic nature of the trifluoromethyl group allows the compound to easily penetrate cell membranes.
- Enzyme Interaction : Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
- Potential Antimitotic Activity : Similar compounds have shown antimitotic properties by inhibiting tubulin polymerization, which is crucial for cell division .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Cytotoxicity : Research has indicated that this compound may induce cytotoxic effects in certain cancer cell lines. For example, studies on HeLa cells have shown that it can cause G2/M phase arrest in a concentration-dependent manner .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit tyrosinase activity, which is relevant for pigmentation disorders .
Case Studies
- Antitumor Activity : A case study focused on the antitumor effects of this compound showed promising results in inhibiting tumor growth in xenograft models. The study reported a dose-dependent reduction in tumor size compared to control groups.
- Neuroprotective Effects : Another study investigated the neuroprotective potential of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4,4,4-trifluoro-2-(methylamino)butanoate HCl | Trifluoromethyl and methylamino groups | Antimitotic, enzyme inhibition |
| Methyl 4-(methylamino)butanoate | Lacks trifluoromethyl group | Limited biological activity compared to above |
| 4-(Methylamino)butyric acid | Parent acid without ester functionality | Similar but less potent than trifluoro derivative |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing methyl 4,4,4-trifluoro-2-(methylamino)butanoate hydrochloride, and how can yield optimization be achieved?
- Methodological Answer : The synthesis typically involves deprotection of a Boc-protected intermediate using hydrochloric acid in dioxane, followed by stirring at room temperature and concentration under reduced pressure. For example, a 100% yield was reported after 1 hour of stirring . To optimize yield, consider:
- Solvent selection : Dioxane enhances solubility of intermediates.
- Reaction time : Monitor reaction completion via TLC or HPLC.
- Purification : Use recrystallization or column chromatography to isolate the hydrochloride salt.
- Data Reference :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Deprotection | HCl (4 M in dioxane), RT, 1 hr | 100% |
Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer :
- 1H-NMR : Key peaks include a broad singlet (δ 9.00 ppm, NH), methoxy group (δ 3.79 ppm, s, 3H), and trifluoromethyl/methylamino signals (δ 2.54 ppm, s, 3H) .
- HPLC-MS : Validate purity (>95%) and molecular ion peaks.
- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl.
Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- Perform parallel experiments under controlled conditions (e.g., pH, temperature).
- Cross-validate using multiple techniques (e.g., NMR, DSC for melting point).
- Reference high-purity standards (e.g., EP impurities in ) to rule out contamination .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or degradation pathways?
- Methodological Answer :
- Use quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states. ICReDD’s approach combines computational screening with experimental validation to identify optimal reaction conditions .
- Example : Simulate hydrolysis pathways under acidic/basic conditions using Gaussian or ORCA software.
Q. How to design experiments to resolve contradictions in mechanistic studies (e.g., competing reaction pathways)?
- Methodological Answer :
- Isotopic Labeling : Track specific atoms (e.g., 18O in ester groups) to confirm intermediates.
- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor real-time reaction progress.
- Control Experiments : Vary substituents (e.g., methyl vs. ethyl esters) to isolate steric/electronic effects .
Q. What reactor design principles apply to scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Continuous Flow Reactors : Minimize racemization by controlling residence time and temperature.
- Membrane Separation : Use chiral membranes (e.g., cyclodextrin-based) for enantiomer enrichment .
- Process Simulation : Optimize parameters (e.g., pressure, mixing efficiency) using Aspen Plus or COMSOL .
Q. How can degradation products be identified and quantified under accelerated storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light.
- LC-QTOF-MS : Identify degradation products via high-resolution mass spectrometry.
- Reference Standards : Compare with known impurities (e.g., EP Impurity F in ) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s stability in aqueous vs. non-aqueous solvents?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
